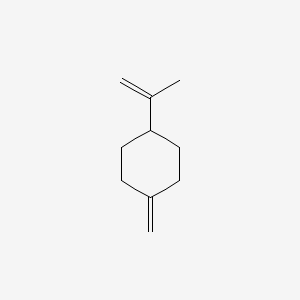

1-Methylene-4-(1-methylvinyl)cyclohexane

Description

Contextual Significance in Cycloalkene and Monoterpene Research

As a member of the p-menthane class of monoterpenes, 1-Methylene-4-(1-methylvinyl)cyclohexane holds a significant position in the study of this large and diverse family of natural products. Monoterpenes are widely recognized for their varied biological activities and are key components of essential oils in many plants. The study of 1-Methylene-4-(1-methylvinyl)cyclohexane and its isomers, such as limonene (B3431351), provides crucial insights into the biosynthesis and chemical transformations of these important natural compounds. wikipedia.org

In the broader context of cycloalkene research, the exocyclic double bonds of 1-Methylene-4-(1-methylvinyl)cyclohexane present distinct reactivity compared to their endocyclic counterparts. This unique feature allows for selective chemical modifications and makes it an attractive substrate for investigating reaction mechanisms and developing novel synthetic methodologies. Its rigid cyclohexane (B81311) framework also provides a stereochemically defined scaffold for asymmetric synthesis.

Overview of Structural Features and Potential Research Areas

The structure of 1-Methylene-4-(1-methylvinyl)cyclohexane is characterized by a cyclohexane ring bearing two exocyclic double bonds: a methylene (B1212753) group at position 1 and a 1-methylvinyl (isopropenyl) group at position 4. This arrangement of conjugated double bonds makes it a reactive diene, particularly in cycloaddition reactions such as the Diels-Alder reaction. wikipedia.org

The potential research areas for this compound are vast and include:

Stereoselective Synthesis: Its chiral nature and rigid conformation make it an excellent starting material for the synthesis of enantiomerically pure compounds.

Natural Product Synthesis: It can serve as a key building block for the total synthesis of more complex terpenes and other natural products. nih.gov

Polymer Chemistry: The presence of two polymerizable double bonds suggests its potential use as a monomer or cross-linking agent in the development of novel polymers.

Mechanistic Studies: Its unique structure allows for the investigation of the regio- and stereoselectivity of various organic reactions.

Historical Development and Emerging Research Trajectories

Historically, research on p-menthane dienes has been extensive, largely focusing on the more abundant isomer, limonene. However, with the advancement of synthetic and analytical techniques, attention has increasingly turned to less common isomers like 1-Methylene-4-(1-methylvinyl)cyclohexane. Early research was often concerned with its isolation from natural sources and characterization.

Emerging research trajectories are now focused on harnessing its unique reactivity for sophisticated organic synthesis. Current investigations are exploring its application in asymmetric catalysis, the development of novel cycloaddition reactions, and its use as a bio-based building block for the synthesis of sustainable polymers and fine chemicals. The drive towards green chemistry has also highlighted the potential of this naturally derived compound as a renewable feedstock for the chemical industry.

Chemical and Physical Properties of 1-Methylene-4-(1-methylvinyl)cyclohexane

| Property | Value |

| CAS Number | 499-97-8 |

| Molecular Formula | C10H16 |

| Molecular Weight | 136.23 g/mol |

| Boiling Point | 65-66 °C at 11 Torr |

| Density | 0.8735 g/cm³ |

| InChI Key | GOQRXDTWKVYHJH-UHFFFAOYSA-N |

Spectroscopic Data of 1-Methylene-4-(1-methylvinyl)cyclohexane

| Spectroscopic Technique | Key Features |

| Mass Spectrometry | Molecular ion (M+) peak at m/z = 136, with characteristic fragmentation patterns corresponding to the loss of alkyl and alkenyl groups. nist.gov |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C=C stretching for the exocyclic double bonds (around 1640-1650 cm⁻¹) and C-H stretching for sp² and sp³ hybridized carbons. nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-methylidene-4-prop-1-en-2-ylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h10H,1,3-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQRXDTWKVYHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=C)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198152 | |

| Record name | 1-Methylene-4-(1-methylvinyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-97-8 | |

| Record name | p-Mentha-1(7),8-diene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylene-4-(1-methylvinyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylene-4-(1-methylvinyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylene-4-(1-methylvinyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Stereochemical Aspects: Advanced Investigations

Elucidation of Isomeric Forms and Configurational Analysis

The structural framework of 1-Methylene-4-(1-methylvinyl)cyclohexane allows for a variety of isomeric possibilities, which are crucial to understand its chemical identity and behavior.

Distinctions and Interconversions of Positional and Geometric Isomers

1-Methylene-4-(1-methylvinyl)cyclohexane is a positional isomer of the more commonly known monoterpene, limonene (B3431351). While limonene has one exocyclic and one endocyclic double bond, 1-Methylene-4-(1-methylvinyl)cyclohexane is characterized by two exocyclic double bonds. Other positional isomers include α-terpinene and γ-terpinene, which feature two endocyclic double bonds. The interconversion between these positional isomers is not a spontaneous process and typically requires chemical reactions that facilitate the migration of the double bonds.

Geometric isomerism (cis/trans) is also a key consideration in disubstituted cyclohexanes. libretexts.orglibretexts.org In the case of 1-Methylene-4-(1-methylvinyl)cyclohexane, the substitution pattern is 1,4. If we consider the chair conformation of the ring, the substituents can be arranged in a cis or trans fashion. In the cis isomer, both substituents would be on the same face of the ring (one axial and one equatorial in a chair conformation), while in the trans isomer, they would be on opposite faces (either both axial or both equatorial). libretexts.orglibretexts.org The rapid ring-flipping process at room temperature leads to an equilibrium between these forms. pressbooks.pub

Stereochemical Implications of the 1-Methylene and 1-Methylvinyl Moieties

The presence of the 1-methylene and 4-(1-methylvinyl) groups has profound stereochemical implications. The sp²-hybridized carbons of the exocyclic double bonds influence the geometry of the cyclohexane (B81311) ring. Unlike a simple alkyl substituent, the planar nature of the vinyl group introduces specific steric demands.

The 1-methylvinyl group at the C4 position can exist in either an axial or an equatorial position in the chair conformation. The relative stability of these two orientations is dictated by steric interactions. An axial 1-methylvinyl group would experience significant 1,3-diaxial interactions with the axial hydrogens on C2 and C6, leading to steric strain and destabilizing this conformation. libretexts.orglibretexts.org Consequently, the conformation where the 1-methylvinyl group occupies the more spacious equatorial position is expected to be significantly more stable. pressbooks.pub

Conformational Analysis of the Cyclohexane Ring System

The non-planar nature of the cyclohexane ring is central to its chemistry, with the chair conformation being the most stable. pressbooks.pub The presence of substituents, as in 1-Methylene-4-(1-methylvinyl)cyclohexane, introduces energetic differences between various possible conformations.

Chair-Boat Interconversions and Preferred Conformations

The cyclohexane ring is not static but undergoes rapid conformational changes, most notably the "ring flip" which interconverts two chair conformations. pressbooks.pub During this process, the ring passes through higher energy transition states and intermediates, including the half-chair and the twist-boat and boat conformations. utexas.eduiupac.org

The chair conformation is the ground state for cyclohexane and its derivatives due to the minimization of both torsional strain (all C-H bonds are staggered) and angle strain (bond angles are close to the ideal tetrahedral angle). pressbooks.pub The boat conformation is less stable due to torsional strain from eclipsed hydrogens and steric hindrance between the "flagpole" hydrogens. cutm.ac.in The twist-boat conformation is an intermediate in energy between the chair and the boat, being more stable than the boat but less stable than the chair. iupac.orgcutm.ac.in For 1-Methylene-4-(1-methylvinyl)cyclohexane, the chair conformation where the bulky 1-methylvinyl group is in the equatorial position is predicted to be the most stable.

The energy barrier for the chair-to-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol (about 45 kJ/mol). pressbooks.pubutexas.edu This barrier is low enough for the interconversion to be rapid at room temperature. For substituted cyclohexanes, the energy landscape is more complex, and the energy barriers can be influenced by the nature of the substituents.

Steric and Electronic Effects on Conformational Equilibria

The conformational equilibrium of 1-Methylene-4-(1-methylvinyl)cyclohexane is governed by a combination of steric and electronic effects.

Steric Effects: The primary steric consideration is the preference for the larger 1-methylvinyl group to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org The size of the substituent is a critical factor in determining the magnitude of this preference. Larger groups lead to greater steric strain in the axial position, thus shifting the equilibrium more strongly towards the equatorial conformation. pressbooks.pub

Electronic Effects: The sp²-hybridized carbons of the exocyclic double bonds can also exert electronic effects on the cyclohexane ring. Hyperconjugation, the interaction of the sigma bonds of the ring with the pi systems of the double bonds, can play a role in stabilizing certain conformations. While steric effects are generally dominant in determining the conformational preferences of alkyl-substituted cyclohexanes, electronic effects can become more significant with substituents that have pronounced electronic properties. researchgate.net

Quantitative Assessment of Conformational Preferences in Solution and Gas Phase

Gas Phase: In the gas phase, intramolecular forces are dominant. Techniques like gas-phase electron diffraction (GED) would be ideal for determining the precise bond lengths, angles, and conformational composition of 1-Methylene-4-(1-methylvinyl)cyclohexane. researchgate.net Based on analogous substituted cyclohexanes, it is highly probable that the equatorial conformer of the 1-methylvinyl group would be the overwhelmingly dominant species in the gas phase.

Solution Phase: In solution, the conformational equilibrium can be influenced by the solvent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria in solution. researchgate.net By analyzing the chemical shifts and coupling constants, particularly at low temperatures where the ring flip is slowed, the relative populations of the axial and equatorial conformers can be determined. From these populations, the free energy difference (ΔG°) between the conformers can be calculated. For 1-Methylene-4-(1-methylvinyl)cyclohexane, it is expected that in most solvents, the equilibrium would strongly favor the conformer with the 1-methylvinyl group in the equatorial position.

The following table provides a hypothetical representation of the type of data that could be obtained from such studies, based on typical values for similar substituents.

| Parameter | Axial Conformer | Equatorial Conformer |

| Relative Population (at 298 K) | < 1% | > 99% |

| Free Energy Difference (ΔG°) | Higher Energy | Lower Energy |

| Key Steric Interactions | 1,3-Diaxial Interactions | Minimal Steric Strain |

This table is illustrative and based on general principles of conformational analysis. Specific experimental or computational data for 1-Methylene-4-(1-methylvinyl)cyclohexane is required for precise values.

Synthetic Methodologies and Reaction Pathways for 1 Methylene 4 1 Methylvinyl Cyclohexane and Analogues

Targeted Synthetic Approaches: Design and Optimization

The creation of specific cycloalkene structures such as 1-Methylene-4-(1-methylvinyl)cyclohexane requires careful planning and optimization of synthetic routes. The choice of strategy is often dictated by the desired regioselectivity and stereoselectivity of the double bonds.

Catalytic Strategies for Cycloalkene Formation

Catalytic methods offer powerful tools for the synthesis of cycloalkenes, providing pathways to products that may be difficult to obtain through other means. These strategies often involve transition metal catalysts that can facilitate a variety of transformations.

Ring-Closing Metathesis (RCM): This method is a versatile tool for the formation of cyclic alkenes. nih.gov While highly effective for many systems, controlling the stereochemistry of the resulting double bond can be a challenge. nih.gov

Palladium-Catalyzed Cycloadditions: Palladium catalysts can be used in various cycloaddition reactions to form cyclic structures. For instance, a [4+2] cycloaddition of allenes with N-benzyltriflimides has been demonstrated.

Gold-Catalyzed Reactions: Gold catalysts have been employed in the synthesis of functionalized anthracenes and in [2+2+2] cycloaddition reactions to form tetrahydropyrans. mdpi.com

Silver-Catalyzed Cyclizations: Silver catalysts can promote cyclization and skeletal rearrangement reactions, offering another avenue for the synthesis of complex cyclic systems. acs.org

| Catalyst Type | Reaction | Substrates | Key Features |

| Tungsten-based alkylidene | Ring-Closing Metathesis (RCM) | Dienes | High Z-selectivity in macrocyclic alkenes. nih.gov |

| Palladium | [4+2] Cycloaddition | Allenes, N-benzyltriflimides | Forms tetrahydroisoquinoline derivatives. |

| Gold | [2+2+2] Cycloaddition | Allenamide, alkene, aldehyde | Synthesizes tetrahydropyrans. mdpi.com |

| Silver | Cyclization/Rearrangement | Dibenzocycloheptenylalkynols | Selective synthesis of 2D and 3D ring systems. acs.org |

Elimination Reactions: E1, E2, and E1cB Mechanisms in Cyclohexane (B81311) Systems

Elimination reactions are fundamental to the formation of alkenes and are particularly important in cyclohexane systems where conformational effects play a significant role. The three primary mechanisms are E1 (elimination, unimolecular), E2 (elimination, bimolecular), and E1cB (elimination, unimolecular, conjugate base). masterorganicchemistry.comwikipedia.orgdalalinstitute.com

E1 Reaction: This is a two-step process that begins with the formation of a carbocation intermediate, followed by deprotonation to form the alkene. wikipedia.org The rate of the E1 reaction is dependent only on the substrate concentration. masterorganicchemistry.com

E2 Reaction: This is a one-step, concerted reaction where a base removes a proton and the leaving group departs simultaneously. dalalinstitute.com The rate of the E2 reaction depends on the concentrations of both the substrate and the base. masterorganicchemistry.com

E1cB Reaction: This two-step mechanism involves the formation of a carbanion intermediate (the conjugate base of the starting material), followed by the departure of the leaving group. wikipedia.org This pathway is favored when the proton to be removed is relatively acidic and the leaving group is poor. wikipedia.org

| Mechanism | Steps | Rate Determining Step | Substrate/Base Requirements | Intermediate |

| E1 | Two | Formation of carbocation | Tertiary > Secondary > Primary alkyl halides; weak base | Carbocation wikipedia.org |

| E2 | One (concerted) | Bimolecular transition state | Primary, secondary, or tertiary alkyl halides; strong base | None dalalinstitute.com |

| E1cB | Two | Unimolecular (conjugate base) | Acidic β-hydrogen, poor leaving group; strong base | Carbanion wikipedia.org |

The spatial arrangement of orbitals, known as stereoelectronic effects, is crucial in determining the outcome of elimination reactions, particularly in rigid cyclohexane systems. fiveable.me

For an E2 reaction to occur efficiently, the β-hydrogen and the leaving group must be in an anti-periplanar arrangement, meaning they are in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°. ucalgary.cachemistrysteps.com In cyclohexane chairs, this requires both the leaving group and the β-hydrogen to be in axial positions. fiveable.mechemistrysteps.com This is often referred to as a trans-diaxial arrangement. scholarli.org If this geometry cannot be achieved, the E2 reaction will be significantly slower or may not occur at all. ucalgary.camasterorganicchemistry.com This requirement can override Zaitsev's rule, which predicts the formation of the more substituted alkene. libretexts.orglibretexts.org For instance, if the only anti-periplanar hydrogen leads to the less substituted alkene, that will be the major product. libretexts.org

The nature of the leaving group and the properties of the base are critical factors in elimination reactions.

Leaving Group: A good leaving group is a weak base that is stable on its own. In the context of cyclohexane systems, the leaving group must be able to adopt an axial position for an efficient E2 reaction to occur. masterorganicchemistry.comchemistrysteps.com

Base Properties: Strong bases are generally required for E2 reactions to facilitate the removal of a proton in the concerted step. masterorganicchemistry.com The size (steric hindrance) of the base can also influence the regioselectivity of the elimination. Sterically hindered bases may preferentially abstract a less sterically hindered proton, leading to the formation of the less substituted (Hofmann) product.

Wittig and Related Olefination Reactions for Exocyclic Methylene (B1212753) Formation

The Wittig reaction is a highly effective method for the synthesis of alkenes, particularly for the formation of exocyclic methylene groups. openstax.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). masterorganicchemistry.comwikipedia.org

The key advantage of the Wittig reaction is its regioselectivity; the double bond is formed specifically at the location of the original carbonyl group. openstax.org For example, the reaction of cyclohexanone (B45756) with methylenetriphenylphosphorane (B3051586) yields methylenecyclohexane (B74748) as the sole alkene product. openstax.org

The mechanism is believed to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganicchemistrytutor.com The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. organicchemistrytutor.com

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Aldehyde or Ketone | Phosphorus Ylide (Wittig Reagent) | Alkene | Triphenylphosphine Oxide organicchemistrytutor.com |

Thermal Rearrangements and Pyrolytic Methods

Thermal rearrangements and pyrolysis can also be employed to synthesize dienes. These high-energy reactions can induce the elimination of leaving groups or the rearrangement of skeletal structures to form double bonds.

One example is the pyrolysis of the diacetate of cyclohexane-1,2-diol to produce 1,3-cyclohexadiene. orgsyn.org Another pyrolytic method involves the high-temperature decomposition of cyclohexane, which can lead to the formation of various unsaturated products, including 1-hexene. mdpi.com While powerful, these methods can sometimes lack selectivity and may produce a mixture of products. orgsyn.org

Hydrogenation and Dehydrogenation Approaches

Hydrogenation and dehydrogenation reactions are pivotal in the synthesis of 1-Methylene-4-(1-methylvinyl)cyclohexane analogs, with limonene (B3431351) being a common starting material. These processes are highly dependent on the catalyst, support, and reaction conditions employed, which dictate the product distribution and selectivity.

Selective hydrogenation of limonene can yield p-menthene isomers. For instance, platinum-based catalysts have been shown to be effective in this transformation. In contrast, palladium catalysts often lead to the formation of p-menthane, the fully saturated analog. iscientific.org

Dehydrogenation of limonene is a widely studied route to produce p-cymene (B1678584), a valuable aromatic compound. This reaction typically involves an initial isomerization of limonene to other p-menthadienes, such as α-terpinene and γ-terpinene, followed by dehydrogenation. ku.ac.ke A variety of catalytic systems have been investigated for this purpose. For example, silica-supported zinc oxide (ZnO/SiO2) has demonstrated high efficiency, achieving a 100% yield of p-cymene from limonene at 325 °C. chemistry-online.com The proposed mechanism involves acid-catalyzed isomerization of limonene on the silica (B1680970) support, followed by dehydrogenation on the ZnO sites. researchgate.net Other catalysts, such as those based on palladium, platinum, and nickel, have also been successfully employed, with selectivities towards p-cymene reaching up to 100% under specific conditions. escholarship.orgresearchgate.net

The table below summarizes the performance of various catalysts in the dehydrogenation of limonene to p-cymene.

Table 1: Catalytic Performance in Limonene Dehydrogenation to p-Cymene

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to p-Cymene (%) | Reference |

|---|---|---|---|---|

| 30%ZnO/SiO2 | 325 | 100 | 100 | chemistry-online.com |

| Ni-modified catalyst | Not Specified | 100 | 100 | escholarship.org |

| CaO | Not Specified | 98 | ~100 | escholarship.org |

| Pd/Al2O3 (supercritical conditions) | Not Specified | 100 | 80 | escholarship.org |

| TiO2 | 300 | Not Specified | 90 (yield) | ku.ac.ke |

Chemo- and Regioselective Synthesis of Advanced Intermediates

The chemo- and regioselective synthesis of advanced intermediates is crucial for targeting specific isomers like 1-Methylene-4-(1-methylvinyl)cyclohexane. While direct synthetic routes exclusively targeting this exocyclic isomer are not extensively documented in the reviewed literature, the principles of controlling selectivity in terpene chemistry can be applied.

One potential pathway to 1-Methylene-4-(1-methylvinyl)cyclohexane is through the intramolecular ene reaction or a radical-mediated cyclization of acyclic terpenes like β-myrcene. researchgate.net The control of this cyclization to favor the formation of the desired exocyclic double bonds over the more thermodynamically stable endocyclic isomers is a key challenge.

In the context of limonene, regioselective reactions have been explored. For example, the chemo- and regio-selective addition of HSCN to the exocyclic double bond of R-(+)-limonene is a key step in the synthesis of thio-semi-carbazone derivatives. iscientific.org This demonstrates that targeting specific double bonds within a terpene structure is feasible with the appropriate choice of reagents and reaction conditions. Such strategies could potentially be adapted to synthesize precursors that would lead to 1-Methylene-4-(1-methylvinyl)cyclohexane.

Methodological Advancements in Synthetic Yield and Selectivity

Advancements in catalysis and reaction engineering are continuously sought to improve the yield and selectivity of specific terpene isomers. For the synthesis of 1-Methylene-4-(1-methylvinyl)cyclohexane and its analogs, the focus has been on developing highly selective catalysts and optimizing reaction parameters.

In the dehydrogenation of limonene to p-cymene, for instance, the use of mesoporous silica-alumina supports has been shown to enhance both conversion and selectivity. An increase in the silica content of these mixed oxides leads to a higher specific surface area, porosity, and surface acidity, which in turn improves the catalytic performance. researchgate.net

The choice of catalyst is paramount in directing the outcome of hydrogenation reactions. While platinum is a more active catalyst than palladium for the hydrogenation of limonene, this higher activity can lead to lower chemical stability. iscientific.org The regioselectivity is also catalyst-dependent; platinum tends to produce equimolar ratios of cis- and trans-p-menthane, whereas palladium yields a 2:1 ratio of the trans to cis isomer. iscientific.org

Furthermore, the development of multi-enzymatic cascade reactions represents a promising frontier for the highly selective synthesis of terpene derivatives. For example, a penta-enzymatic system has been designed for the regiospecific C–H amination of (−)-limonene to (−)-perillamine, showcasing the potential of biocatalysis to achieve transformations that are challenging with traditional chemical methods. While not directly applied to the synthesis of 1-Methylene-4-(1-methylvinyl)cyclohexane, these advancements in biocatalysis open new avenues for the selective functionalization of terpene skeletons.

Chemical Reactivity and Mechanistic Investigations of 1 Methylene 4 1 Methylvinyl Cyclohexane Transformations

Double Bond Reactivity: Addition and Cycloaddition Processes

The presence of two distinct olefinic moieties, a methylene (B1212753) group and a 1-methylvinyl group, allows for a range of reactions. The differing substitution patterns of these double bonds—one monosubstituted and one disubstituted—often lead to selective chemical transformations.

Electrophilic addition reactions to 1-Methylene-4-(1-methylvinyl)cyclohexane are governed by the relative stability of the carbocation intermediates formed upon protonation or attack by an electrophile. According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org

In the case of 1-Methylene-4-(1-methylvinyl)cyclohexane, the two double bonds present different electronic environments. The 1-methylvinyl group is more substituted than the methylene group. Protonation of the 1-methylvinyl group's terminal carbon leads to a tertiary carbocation, which is highly stabilized by hyperconjugation. Conversely, protonation of the exocyclic methylene group results in a tertiary carbocation as well. The relative reactivity of the two double bonds would depend on the specific electrophile and reaction conditions. For instance, in the structurally related limonene (B3431351), anhydrous hydrogen chloride reacts preferentially at the disubstituted alkene. proprep.com

The general principle is that the reaction proceeds through the most stable available carbocation intermediate. libretexts.org The subsequent attack by a nucleophile will then determine the final product. The stereoselectivity of these additions depends on the mechanism; reactions proceeding through a planar carbocation intermediate will typically lead to a racemic mixture of products if a new stereocenter is formed. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Additions to 1-Methylene-4-(1-methylvinyl)cyclohexane

| Double Bond Attacked | Electrophile (E+) | Intermediate Carbocation Stability | Predicted Major Product |

| 1-Methylene | H+ | Tertiary | Addition at the 1-methylene position |

| 1-Methylvinyl | H+ | Tertiary | Addition at the 1-methylvinyl position |

This table is based on the general principles of electrophilic addition and carbocation stability.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key feature of the reactivity of dienes. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org While 1-Methylene-4-(1-methylvinyl)cyclohexane is not a conjugated diene in its ground state, it is possible for it to serve as a precursor to one via isomerization, or potentially for one of the exocyclic double bonds to react with a dienophile if the other participates in forming the diene system. More typically, molecules with exocyclic diene moieties are reactive partners in Diels-Alder reactions. acs.org The reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org

The Ene reaction is another pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org This reaction involves the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org 1-Methylene-4-(1-methylvinyl)cyclohexane possesses multiple allylic hydrogens, making it a suitable candidate for ene reactions. These reactions often require thermal activation. wikipedia.org Terpenes, a class of compounds to which this molecule belongs, are known to undergo ene reactions. tandfonline.comyoutube.com

Free-radical additions to the double bonds of 1-Methylene-4-(1-methylvinyl)cyclohexane offer a contrasting regioselectivity to electrophilic additions. A classic example is the addition of hydrogen bromide in the presence of peroxides, which proceeds via a radical chain mechanism. libretexts.org

The mechanism involves three main stages:

Initiation: Peroxides (ROOR) undergo homolytic cleavage upon heating or irradiation to form alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

Propagation: The bromine radical adds to one of the double bonds. This addition occurs at the less substituted carbon atom, leading to the formation of the more stable radical intermediate (a tertiary radical in this case). This is the basis for the "anti-Markovnikov" regioselectivity. masterorganicchemistry.com The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, forming the product and regenerating a bromine radical, which continues the chain. libretexts.org

Termination: The reaction is terminated when two radicals combine. wikipedia.org

The regiochemical outcome is dictated by the stability of the radical intermediate, with the order of stability being tertiary > secondary > primary. libretexts.org

Table 2: Comparison of Electrophilic vs. Radical Addition of HBr

| Reaction Type | Reagents | Key Intermediate | Regioselectivity | Product Type |

| Electrophilic Addition | HBr | More stable carbocation | Markovnikov | Bromine on more substituted carbon |

| Radical Addition | HBr, ROOR | More stable radical | Anti-Markovnikov | Bromine on less substituted carbon |

Rearrangement Reactions and Carbocation Dynamics

The carbon skeleton of 1-Methylene-4-(1-methylvinyl)cyclohexane and related terpenes is susceptible to rearrangement, particularly under conditions that generate carbocation intermediates. These rearrangements can lead to a diverse array of isomeric products.

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org A well-known example is the pharmaguideline.compharmaguideline.com Cope rearrangement of a 1,5-diene. While 1-Methylene-4-(1-methylvinyl)cyclohexane is a 1,4-diene, the possibility of isomerization to a conjugated 1,3-diene or a 1,5-diene under thermal or catalytic conditions could open pathways for sigmatropic rearrangements.

A more plausible sigmatropic rearrangement for a system like this involves a acs.orgnih.gov-hydrogen shift . In cyclic 1,3-dienes, such as 1,3-cyclohexadiene, these shifts are known to occur suprafacially under thermal conditions. acs.orgopenstax.org If 1-Methylene-4-(1-methylvinyl)cyclohexane were to isomerize to place a double bond within the ring and create a conjugated system with an exocyclic double bond, a acs.orgnih.gov-hydrogen shift could occur, leading to a rearranged isomer. researchgate.net These reactions are governed by orbital symmetry rules. stereoelectronics.org

The generation of a carbocation, typically through the protonation of a double bond by an acid, initiates a cascade of potential rearrangements. nih.gov These rearrangements are driven by the thermodynamic imperative to form a more stable carbocation. libretexts.org The biosynthesis of many terpenes involves complex carbocation cyclizations and rearrangements. nih.govmdpi.comrsc.org

Common carbocation rearrangements include:

Hydride shifts: A hydrogen atom with its bonding pair of electrons migrates to an adjacent positively charged carbon. This often occurs to convert a secondary carbocation into a more stable tertiary one. libretexts.org

Alkyl shifts (or methyl shifts): An alkyl group migrates in a similar fashion to a hydride ion. These shifts can also lead to more stable carbocations or relieve ring strain. libretexts.org

In the context of 1-Methylene-4-(1-methylvinyl)cyclohexane, protonation of either double bond would form a tertiary carbocation. While this is already a relatively stable intermediate, subsequent hydride or methyl shifts could occur, leading to a rearranged carbon skeleton. Such rearrangements are a hallmark of terpene chemistry and can result in complex product mixtures under acidic conditions. researchgate.netresearchgate.net

Polymerization Mechanisms and Kinetics of 1-Methylene-4-(1-methylvinyl)cyclohexane

The polymerization of 1-Methylene-4-(1-methylvinyl)cyclohexane, a cyclic diene, can proceed through various mechanisms, including cationic, anionic, and free-radical pathways. The choice of polymerization technique significantly influences the reaction kinetics and the microstructure of the resulting polymer.

Homopolymerization Pathways

The homopolymerization of cyclic dienes such as 1-Methylene-4-(1-methylvinyl)cyclohexane can be initiated by cationic, anionic, or radical initiators. The selection of the initiator system is crucial as it dictates the regioselectivity of the polymerization, leading to different polymer microstructures.

For instance, studies on the polymerization of the structurally related cyclic diene, 3-methylenecyclopentene (B14743801), have demonstrated that the polymerization pathway can be controlled to achieve specific polymer structures. Anionic polymerization of 3-methylenecyclopentene using sec-butyllithium (B1581126) in a nonpolar solvent like cyclohexane (B81311) resulted in a polymer with a mixed regiochemistry of 4,3 and 1,4-addition. Similarly, radical polymerization initiated by azobisisobutyronitrile (AIBN) also produced a polymer with a mixed microstructure. acs.orgnih.gov

In contrast, the cationic polymerization of 3-methylenecyclopentene, initiated by a system of i-BuOCH(Cl)Me/ZnCl₂/Et₂O, proceeded smoothly to yield a regiopure 1,4-polymer. acs.orgnih.gov This suggests that a cationic mechanism could be a viable pathway to produce a polymer with a regular and well-defined structure from 1-Methylene-4-(1-methylvinyl)cyclohexane. The formation of a stable tertiary carbocation upon the addition of the initiator to the 1-methylvinyl group would likely favor a 1,4-addition mechanism, leading to a polymer with the cyclohexane ring incorporated into the main chain.

Copolymerization with Ethylenic Monomers

The copolymerization of cyclic monomers with common ethylenic monomers like ethylene (B1197577) and propylene (B89431) is a well-established method for modifying the properties of polyolefins. The incorporation of a cyclic monomer such as 1-Methylene-4-(1-methylvinyl)cyclohexane into a polyethylene (B3416737) or polypropylene (B1209903) chain can introduce bulky side groups, which can disrupt the crystallinity and alter the mechanical and thermal properties of the resulting copolymer.

Ziegler-Natta and metallocene catalysts are commonly employed for the copolymerization of α-olefins with cyclic olefins. For example, the copolymerization of vinylcyclohexane (B147605) with ethylene has been successfully achieved using these catalyst systems. The reactivity ratios, which describe the relative reactivity of the monomers towards the growing polymer chain, are crucial parameters in understanding and controlling the copolymer composition.

While specific reactivity ratios for the copolymerization of 1-Methylene-4-(1-methylvinyl)cyclohexane with ethylene or propylene have not been reported, studies on similar systems can provide an estimation of its copolymerization behavior. The bulky nature of the 1-Methylene-4-(1-methylvinyl)cyclohexane monomer may result in lower reactivity compared to smaller linear α-olefins.

The table below presents hypothetical reactivity ratios for the copolymerization of 1-Methylene-4-(1-methylvinyl)cyclohexane (M₁) with ethylene (M₂) under different catalytic systems, illustrating the potential influence of the catalyst on monomer incorporation.

| Catalyst System | r₁ (1-Methylene-4-(1-methylvinyl)cyclohexane) | r₂ (Ethylene) | r₁ * r₂ | Copolymer Type |

| Ziegler-Natta | < 1 | > 1 | ~ 1 | Random |

| Metallocene A | << 1 | >> 1 | < 1 | Statistical |

| Metallocene B | ~ 0 | >> 1 | ~ 0 | Alternating tendency |

This is a hypothetical data table created for illustrative purposes based on general principles of olefin copolymerization.

Control over Polymer Architecture and Microstructure

As suggested by studies on analogous cyclic dienes, the choice of polymerization mechanism is a primary tool for controlling the microstructure. Cationic polymerization appears to be a promising route for achieving a regioregular 1,4-poly(1-Methylene-4-(1-methylvinyl)cyclohexane). acs.orgnih.gov The use of specific catalysts and reaction conditions can further influence the stereochemistry of the polymer, potentially leading to the formation of isotactic, syndiotactic, or atactic structures.

Furthermore, advanced polymerization techniques such as living or controlled polymerization could offer precise control over the molecular weight and molecular weight distribution of the resulting polymers. While not yet reported for this specific monomer, the application of living cationic or anionic polymerization methods could enable the synthesis of well-defined block copolymers incorporating segments of poly(1-Methylene-4-(1-methylvinyl)cyclohexane).

The table below summarizes the potential strategies for controlling the polymer architecture and microstructure of polymers derived from 1-Methylene-4-(1-methylvinyl)cyclohexane.

| Controlled Feature | Polymerization Strategy | Potential Outcome |

| Regiochemistry | Cationic Polymerization | Predominantly 1,4-addition |

| Anionic/Radical Polymerization | Mixed 1,2- and 1,4-addition | |

| Stereochemistry | Use of stereospecific catalysts (e.g., certain metallocenes) | Isotactic or syndiotactic polymers |

| Non-stereospecific catalysts | Atactic polymers | |

| Molecular Weight & Dispersity | Living/Controlled Polymerization (e.g., living cationic) | Predictable molecular weight, narrow dispersity |

| Copolymer Composition | Adjustment of monomer feed ratio and catalyst selection | Control over comonomer incorporation |

| Architecture | Living polymerization and sequential monomer addition | Synthesis of block copolymers |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Methylene-4-(1-methylvinyl)cyclohexane, these methods could provide invaluable insights into its stability, reactivity, and spectral characteristics.

Density Functional Theory (DFT) Applications to Transition States and Intermediates

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. Applied to 1-Methylene-4-(1-methylvinyl)cyclohexane, DFT calculations would be instrumental in mapping out the potential energy surfaces of its reactions, such as pericyclic reactions (e.g., Cope or Diels-Alder rearrangements) or electrophilic additions. Researchers could identify and characterize the geometries and energies of transition states and intermediates, which are crucial for elucidating reaction mechanisms and predicting reaction rates. For instance, a DFT study could determine the energy barriers for various cycloaddition pathways, thereby predicting the most likely products under different conditions.

Ab Initio and Semiempirical Molecular Orbital Methods for Energetic Predictions

Ab initio and semi-empirical molecular orbital methods offer a hierarchical approach to studying molecular energetics. While high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide highly accurate energetic predictions for different conformers of 1-Methylene-4-(1-methylvinyl)cyclohexane, their computational expense might be a limiting factor.

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, means of exploring the molecule's potential energy landscape. These methods would be particularly useful for initial screenings of possible reaction pathways or for studying larger systems involving this molecule. A comparative study employing both ab initio and semi-empirical methods could provide a comprehensive picture of the compound's thermochemical properties, such as its heat of formation and strain energy.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations can bridge the gap between static quantum chemical calculations and the dynamic reality of chemical reactions by simulating the motion of atoms over time.

Non-Transition State Behaviors and Reaction Path Bifurcations

For a flexible molecule like 1-Methylene-4-(1-methylvinyl)cyclohexane, MD simulations could reveal complex dynamic behaviors that are not apparent from static calculations alone. For example, simulations could uncover non-transition state behaviors, where reaction trajectories bypass the conventional minimum energy path. Furthermore, MD could identify reaction path bifurcations, where a single transition state leads to multiple products. Understanding these dynamic effects is critical for accurately predicting product distributions in reactions involving this diene.

Conformational Energy Landscapes and Stereoselectivity Predictions

The cyclohexane (B81311) ring of 1-Methylene-4-(1-methylvinyl)cyclohexane can adopt various conformations, which can significantly influence its reactivity and the stereochemical outcome of its reactions. MD simulations, particularly enhanced sampling techniques, could be employed to map out the conformational energy landscape of the molecule. This would involve identifying the most stable conformers and the energy barriers between them. By understanding the relative populations of different conformers and their respective reactivities, it would be possible to make predictions about the stereoselectivity of reactions, such as the facial selectivity in addition reactions to the exocyclic double bonds.

Mechanistic Insights from Computational Modeling

The integration of quantum chemical calculations and molecular dynamics simulations provides a powerful toolkit for gaining deep mechanistic insights into the chemical behavior of 1-Methylene-4-(1-methylvinyl)cyclohexane. Computational modeling could be used to propose and validate reaction mechanisms, explain experimentally observed product ratios, and even predict the outcomes of new, untested reactions. For example, by modeling the Cope rearrangement of this diene, researchers could determine whether the reaction proceeds through a concerted or stepwise mechanism and how the substitution pattern influences the activation energy and reaction rate.

Advanced Analytical Methodologies for Mechanistic Elucidation and Process Monitoring

High-Resolution Spectroscopic Techniques for Structural Dynamics

High-resolution spectroscopic techniques are indispensable for probing the intricate structural features and dynamic behaviors of 1-Methylene-4-(1-methylvinyl)cyclohexane at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of cyclic molecules like 1-Methylene-4-(1-methylvinyl)cyclohexane. The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation. Due to the presence of substituents, a ring flip between two chair conformers is possible, leading to different spatial arrangements of the atoms.

Variable-temperature NMR studies are particularly insightful for analyzing these dynamics. jove.comnih.gov At room temperature, the rapid interconversion between the two chair forms of a substituted cyclohexane often results in a time-averaged NMR spectrum, where individual signals for axial and equatorial protons may not be resolved. jove.com However, as the temperature is lowered, the rate of this ring flip decreases. At a sufficiently low temperature, known as the coalescence temperature, the exchange becomes slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of each conformer. jove.com

By analyzing the changes in the NMR spectrum as a function of temperature, researchers can determine the thermodynamic and kinetic parameters of the conformational equilibrium. This includes the free energy difference (ΔG°) between the conformers and the activation energy (ΔG‡) for the ring flip. For 1-Methylene-4-(1-methylvinyl)cyclohexane, the relative steric bulk of the methylene (B1212753) and 1-methylvinyl groups will influence the equilibrium position, favoring the conformer where the larger group occupies the more spacious equatorial position.

Detailed analysis of coupling constants (J-values) in the proton NMR spectrum provides further conformational information. The magnitude of the coupling between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the preferred conformation and the relative orientation of the substituents on the cyclohexane ring.

Infrared (IR) Spectroscopy for Investigating Reaction Progress and Intermediates

Infrared (IR) spectroscopy is a valuable technique for monitoring the progress of chemical reactions involving 1-Methylene-4-(1-methylvinyl)cyclohexane and for identifying transient intermediates. The principle of IR spectroscopy lies in the absorption of infrared radiation by molecules at specific frequencies corresponding to their vibrational modes.

The IR spectrum of 1-Methylene-4-(1-methylvinyl)cyclohexane exhibits characteristic absorption bands corresponding to its functional groups. nist.gov Key vibrational modes include C-H stretching and bending, C=C stretching of the exocyclic double bonds, and various fingerprint vibrations of the cyclohexane ring.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| =C-H | Stretching | 3080 - 3010 |

| C-H (sp³) | Stretching | 2990 - 2850 |

| C=C | Stretching | 1680 - 1640 |

| CH₂ | Scissoring | 1485 - 1445 |

| CH₃ | Bending | 1385 - 1365 |

During a chemical transformation, such as isomerization, oxidation, or addition reactions, the functional groups of 1-Methylene-4-(1-methylvinyl)cyclohexane are altered. cambridge.orgnih.gov These changes can be tracked in real-time by monitoring the disappearance of reactant-specific IR bands and the appearance of new bands corresponding to the products. For instance, in an isomerization reaction that shifts the position of the double bonds, the C=C stretching frequency will change, providing a direct measure of the reaction's progress.

Furthermore, IR spectroscopy can be employed to detect the formation of reaction intermediates. These transient species may have unique vibrational signatures that can be observed under carefully controlled reaction conditions. This information is crucial for elucidating the reaction mechanism.

Advanced Chromatographic Separations for Reaction Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of 1-Methylene-4-(1-methylvinyl)cyclohexane and its isomers within complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of isomers of 1-Methylene-4-(1-methylvinyl)cyclohexane. sielc.com The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

A common approach for the analysis of this non-polar compound is reverse-phase HPLC. sielc.com In this mode, a non-polar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase. A typical mobile phase for the separation of 1-Methylene-4-(1-methylvinyl)cyclohexane consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.com

The retention time of the compound is influenced by its polarity and interaction with the stationary phase. By carefully optimizing the mobile phase composition, gradient elution, and flow rate, it is possible to achieve baseline separation of 1-Methylene-4-(1-methylvinyl)cyclohexane from its structural isomers and other components in a mixture.

HPLC is also crucial for assessing the purity of a synthesized or isolated sample of 1-Methylene-4-(1-methylvinyl)cyclohexane. By integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained.

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Mode | Reverse Phase (RP) |

This is an example of a typical HPLC method for the analysis of 1-Methylene-4-(1-methylvinyl)cyclohexane. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Kinetic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique that is well-suited for the analysis of volatile compounds like 1-Methylene-4-(1-methylvinyl)cyclohexane. nist.gov It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for initial identification.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that allows for unambiguous identification of the compound by comparison with spectral libraries. nist.gov

GC-MS is particularly valuable for identifying the products of reactions involving 1-Methylene-4-(1-methylvinyl)cyclohexane, such as isomerization or degradation products. cambridge.orgnih.gov By analyzing samples taken at different time intervals during a reaction, GC-MS can also be used for kinetic studies. The change in the concentration of reactants and products over time can be monitored to determine reaction rates and elucidate the reaction mechanism.

In Situ Spectroscopic Monitoring of Chemical Transformations

In situ spectroscopic monitoring provides real-time insights into the chemical transformations of 1-Methylene-4-(1-methylvinyl)cyclohexane as they occur in the reaction vessel. This approach eliminates the need for sampling and offline analysis, allowing for a more accurate understanding of reaction kinetics and mechanisms.

Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are particularly powerful for this purpose. frontiersin.org An immersion probe connected to the spectrometer is placed directly into the reaction mixture, allowing for continuous data acquisition.

By monitoring the changes in the vibrational spectra in real-time, it is possible to track the concentration profiles of reactants, intermediates, and products throughout the course of the reaction. For example, in an isomerization reaction of 1-Methylene-4-(1-methylvinyl)cyclohexane, the decrease in the intensity of the IR bands characteristic of the starting material and the simultaneous increase in the intensity of bands corresponding to the isomer can be continuously monitored.

This real-time data is invaluable for:

Reaction Endpoint Determination: Accurately determining when a reaction has reached completion.

Kinetic Analysis: Providing detailed data for the calculation of reaction rates and the determination of reaction orders.

Intermediate Detection: Identifying short-lived intermediates that might be missed with traditional offline analysis.

Process Optimization: Allowing for the rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading.

Applications in Complex Organic Synthesis and Materials Science

Role as a Precursor for Natural Product Synthesis

The inherent chirality and functional group handles of 1-Methylene-4-(1-methylvinyl)cyclohexane make it an attractive starting material for the synthesis of various natural products and their derivatives. Its application as a renewable raw material is a key aspect of green chemistry initiatives. researchgate.net Oxidation of the compound, for instance, is a primary method for producing valuable derivatives such as perillyl alcohol and carvone. researchgate.netresearchgate.net

The most common natural isomer, (R)-(+)-limonene, is a readily available chiral molecule. This allows it to be used in "chiral pool synthesis," where the existing stereocenter is incorporated into the target molecule, guiding the formation of new stereocenters with a high degree of control. This strategy bypasses the need for more complex asymmetric synthesis methods. The stereospecificity of reactions involving its derivatives, such as the polymerization of limonene (B3431351) oxide, further highlights its utility in stereocontrolled synthesis. For example, specific catalysts can selectively polymerize one diastereomer of limonene oxide while leaving the other unreacted. nih.gov

As a monoterpene, 1-Methylene-4-(1-methylvinyl)cyclohexane is an ideal building block for the synthesis of more complex terpenoid and polycyclic structures. asbmb.org Its ten-carbon skeleton can be chemically modified in numerous ways. For example, isomerization reactions can lead to the formation of terpineols or aromatization to produce p-cymene (B1678584), another valuable chemical intermediate. researchgate.netiscientific.org These derivatives serve as foundational structures for pharmaceuticals, fragrances, and agrochemicals. iscientific.org

Table 1: Selected Derivatives Synthesized from 1-Methylene-4-(1-methylvinyl)cyclohexane

| Derivative | Synthesis Intermediate/Product | Key Applications |

| Perillyl alcohol | Oxidation Product | Potential therapeutic agent researchgate.net |

| Carvone | Oxidation Product | Flavor and fragrance, antimicrobial agent iscientific.org |

| p-Cymene | Isomerization/Aromatization Product | Pharmaceutical intermediate, flavoring agent, solvent iscientific.org |

| 1,2-Limonene oxide | Epoxidation Product | Monomer for polycarbonate synthesis nih.govacs.org |

Integration into Polymer and Advanced Material Development

The presence of two polymerizable double bonds makes 1-Methylene-4-(1-methylvinyl)cyclohexane a valuable monomer for creating bio-based polymers. mdpi.com Although direct polymerization can be challenging, leading to low monomer conversion and molecular weight, its derivatives are being successfully integrated into advanced materials. mdpi.com

A significant area of research involves the polymerization of limonene derivatives, particularly limonene oxide. The ring-opening copolymerization of 1,2-limonene oxide with carbon dioxide yields poly(limonene carbonate) (PLC), a bio-based polycarbonate with exceptional properties. nih.govacs.org This polymer is noted for its high glass transition temperature (Tg) of up to 180 °C, remarkable rigidity, and transparency. nih.govacs.org The ability to create stereoregular polymers from enantiomerically pure starting materials opens pathways to novel materials with unique physical properties, including the co-crystallization of two amorphous enantiomeric polymers. nih.gov

Table 2: Properties of Poly(limonene carbonate) Derivatives

| Polymer | Glass Transition Temp. (Tg) | Key Features | Potential Applications |

| Poly(limonene carbonate) (PLC) | ~130 °C | High rigidity, high hydrophobicity nih.gov | Glazing materials, advanced functional goods acs.org |

| Poly(limonene)dicarbonate (PLDC) | 180 °C | Highest Tg among CO2-derived polycarbonates, rigid molecular structure nih.govacs.org | Heat-resistant resins acs.org |

The structure of 1-Methylene-4-(1-methylvinyl)cyclohexane allows for its development as a functional monomer. The reactivity of its endocyclic and exocyclic double bonds differs, enabling selective chemical modifications. mdpi.com For instance, thiol-ene click reactions can proceed selectively at one of the double bonds, introducing new functional groups. mdpi.com Furthermore, the pendant isoprene (B109036) double bond in polymers like PLC can be chemically derivatized, allowing the polymer to be used as a versatile platform for creating a range of functional materials. nih.govacs.org In other applications, it is incorporated into cross-linked polymeric nanoparticles, acting as a carrier matrix for active compounds like antimicrobials in food packaging. nih.gov

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The future of chemical synthesis for compounds like 1-Methylene-4-(1-methylvinyl)cyclohexane is increasingly focused on the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. chemistryjournals.net A primary goal is to move away from petrochemical feedstocks and instead utilize renewable resources. bath.ac.uk Terpenes, which are abundant natural products found in sources like citrus fruits and pine oils, represent a promising and sustainable starting point for synthesizing 1-Methylene-4-(1-methylvinyl)cyclohexane and its derivatives. bath.ac.uk Research is being directed towards developing new terpene sources, potentially using bacteria to produce useful terpene precursors. bath.ac.uk

| Approach | Description | Key Advantages |

|---|---|---|

| Renewable Feedstocks | Utilizing naturally occurring terpenes from sources like pine and citrus oils as starting materials. bath.ac.uk | Reduces reliance on finite petrochemicals, leverages abundant and biodegradable resources. |

| Alternative Solvents | Replacing traditional volatile organic solvents with environmentally benign options like water or supercritical CO2. chemistryjournals.net | Non-toxic, reduces pollution, and can enhance reaction rates and selectivity. chemistryjournals.net |

| Biocatalysis | Employing enzymes to catalyze specific transformations under mild, aqueous conditions. chemistryjournals.net | High selectivity, reduced energy consumption, and minimal byproduct formation. chemistryjournals.net |

Exploration of Novel Catalytic Systems for Selective Transformations

The molecular structure of 1-Methylene-4-(1-methylvinyl)cyclohexane features two distinct double bonds, presenting a significant challenge and opportunity for selective chemical transformations. nih.gov Future research is heavily invested in discovering novel catalytic systems that can precisely target one of these reactive sites over the other. Such selectivity is crucial for synthesizing complex, high-value molecules and functional materials. nih.gov

Transition metal catalysis remains a cornerstone of this research, with ongoing efforts to develop more efficient and selective catalysts. nih.gov For instance, catalysts based on nickel or palladium can be used for selective hydrogenation of conjugated dienes. google.com The choice of metal, as well as the ligands attached to it, can fine-tune the catalyst's activity to favor a specific outcome. nih.gov For example, in certain palladium-catalyzed reactions, the use of a Xantphos ligand can invert the stereoselectivity of the product compared to using a dppbz ligand. nih.gov

A significant emerging area is the use of manganese salen complexes for the regio- and enantio-selective epoxidation of conjugated dienes. rsc.org These catalysts have shown a preference for reacting with the less substituted double bond, and in some cases, achieve 100% regioselectivity. rsc.org The development of heterogeneous catalysts is also a priority, as they can be more easily separated from the reaction mixture and reused, which is economically and environmentally beneficial.

| Catalyst Type | Transformation | Key Features |

|---|---|---|

| Transition Metals (Pd, Ni) | Selective Hydrogenation, Dienylation. google.comnih.gov | Ligand choice can control stereoselectivity; can be adapted for various diene substrates. nih.gov |

| Manganese Salen Complexes | Regio- and Enantio-selective Epoxidation. rsc.org | Shows preference for the less substituted alkene, with potential for 100% regioselectivity. rsc.org |

| Rhodium-Catalyzed Systems | Enantioselective 1,4-Oxyamination. researchgate.net | Enables the creation of complex chiral allylic amines from diene precursors. researchgate.net |

Advanced Computational Tools for Predictive Organic Chemistry

The complexity of terpene chemistry, with its intricate reaction pathways and potential for numerous products, makes it an ideal area for the application of advanced computational tools. comporgchem.comucdavis.edu Quantum mechanics and molecular dynamics are becoming essential for predicting the outcomes of reactions involving compounds like 1-Methylene-4-(1-methylvinyl)cyclohexane. researchgate.net These computational methods allow researchers to model reaction mechanisms in detail, providing insights that are difficult to obtain through experimentation alone. ucdavis.edu

For example, computational quantum chemical analyses can shed light on the energy states that drive the rearrangement of terpene carbocations, helping to predict the likely products of reactions catalyzed by terpene synthases. researchgate.net By simulating the interaction between a substrate and a catalyst's active site, researchers can predict binding orientations and design new enzymes or catalysts to produce novel products. ucdavis.edunih.gov This predictive power accelerates the discovery process, saving significant time and resources. Furthermore, computational methods are increasingly used to predict NMR spectra, which is a powerful tool for confirming the structure of newly synthesized molecules. comporgchem.com Techniques like the DP4 analysis, which compares experimentally measured NMR data with computationally predicted shifts, have become highly reliable for structure determination. comporgchem.com

| Computational Tool | Application | Information Gained |

|---|---|---|

| Quantum Mechanics (QM) | Predicting reaction pathways and functions of terpene synthases. researchgate.net | Insight into carbocation rearrangements and energy states driving reactions. comporgchem.comresearchgate.net |

| Molecular Docking/Modeling | Simulating substrate-protein interactions. ucdavis.edu | Predicts binding orientation, crucial for enzyme engineering and catalyst design. ucdavis.edu |

| NMR Prediction (e.g., DP4) | Structural elucidation of new compounds. comporgchem.comcomporgchem.com | Assigns relative configurations by comparing computed and experimental chemical shifts. comporgchem.com |

Interdisciplinary Research with Material Science and Chemical Engineering

The future development and application of 1-Methylene-4-(1-methylvinyl)cyclohexane will heavily rely on collaborations between organic chemists, material scientists, and chemical engineers. The molecule's structure, with its two polymerizable double bonds, makes it a valuable monomer for creating novel polymers and advanced materials. Research in this area explores how to control the polymerization process to create materials with specific properties, such as tailored thermal or mechanical characteristics, for use in specialty coatings, adhesives, or plastics.

Chemical engineering plays a vital role in translating laboratory-scale synthesis into large-scale, economically viable industrial processes. This involves designing efficient reactors, optimizing reaction conditions for yield and selectivity, and developing effective separation and purification technologies. For a bio-based chemical industry to succeed, it must be able to produce terpenes and their derivatives on a large scale through processes like fermentation of plant sugars or cellulose (B213188) waste. bath.ac.uk This requires integrated technologies for both the biological production of the terpene raw materials and their subsequent chemical conversion into valuable products. bath.ac.uk This interdisciplinary approach is essential for creating a sustainable chemical industry that can shift from a reliance on crude oil to renewable, bio-based resources. bath.ac.uk

Q & A

Q. What mechanistic insights explain contradictions in benzene formation during high-temperature oxidation?

- Methodology : Comparative studies with deuterated analogs (e.g., cyclohexane-d12) isolate H-abstraction vs. ring-opening pathways. Laser schlieren densitometry quantifies soot precursors, while reaction flux analysis in jet-stirred reactors (JSRs) prioritizes routes like cyclohexene → benzene via dehydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.